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Compound of Interest

Compound Name: Imazalil

Cat. No.: B1587083 Get Quote

An in-depth examination of the absorption, distribution, metabolism, and excretion of the

fungicide Imazalil in rat models, providing crucial data and methodologies for researchers and

professionals in drug development and toxicology.

Imazalil, a widely used systemic imidazole fungicide, undergoes rapid and extensive

absorption, distribution, metabolism, and excretion in rats. Understanding the pharmacokinetic

profile of this compound is essential for assessing its potential toxicity and for the development

of related chemical entities. This technical guide synthesizes key findings from various studies

to provide a detailed overview of the ADME (Absorption, Distribution, Metabolism, and

Excretion) of Imazalil in this preclinical model.

Absorption
Following oral administration, Imazalil is almost completely absorbed from the gastrointestinal

tract in rats. The high bioavailability of orally administered Imazalil is inferred from the

comparison of excretion patterns after oral and intravenous dosing[1][2].

Distribution
Once absorbed, Imazalil distributes to various tissues, with the highest concentrations of

radioactivity typically found in the liver, lungs, and kidneys[1][3]. Tissue residues, however,

decline significantly over time, indicating that Imazalil does not tend to bioaccumulate in the

body[4]. Approximately half of the radiolabel retained in the body is found in the liver, the

primary site of metabolism[1][2].
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Table 1: Tissue Residue Levels of Radioactivity after a
Single Oral Dose of [³H]-Imazalil Sulfate (20 mg/kg bw) in
Wistar Rats

Time After Dosing
Percentage of Administered Radioactivity
in Tissues

48 hours 5.4% - 6.1%

96 hours 1.8% - 3.5%

Source:[1][3]

Metabolism
Imazalil undergoes extensive metabolism in rats, with very little of the parent compound being

excreted unchanged[2][5]. Less than 1% of the administered dose is found as unchanged

Imazalil in the feces, and only trace amounts are detected in the urine[2][5]. The

biotransformation of Imazalil involves several key pathways, resulting in the formation of at

least 25 metabolites[1][2].

The primary metabolic routes identified are:

Epoxidation

Epoxide hydration

Oxidative O-dealkylation

Imidazole oxidation and scission

Oxidative N-dealkylation

The major metabolites identified in rat urine include α-(2,4-dichlorophenyl)-1H-imidazole-1-

ethanol and 2,4-dichloromandelic acid[1][3]. More extensive studies have identified three other

major metabolites: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidazolidine-

2,5-dione, (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, and

(±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol[1][2]. The metabolic pattern is similar for both
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oral and intravenous administration and is consistent between male and female rats[1][2]. In

vitro studies using rat liver homogenates have confirmed the formation of α-(2,4-

dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-

dihydroxypropyloxy)ethyl]-1H-imidazole[1].
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Caption: Metabolic pathways of Imazalil in rats.

Excretion
Imazalil and its metabolites are rapidly excreted from the body, primarily in the urine and feces.

Following a single oral dose, approximately 90% of the administered radioactivity is excreted
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within 96 hours, with roughly equal amounts found in the urine and feces[1][3]. The excretion

profile is rapid, with a large percentage of the dose eliminated within the first 24 hours.

Table 2: Cumulative Excretion of Radioactivity in Rats
Following Administration of Imazalil
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Dosing
Regimen

Sex
Time After
Dosing

% of
Administered
Dose Excreted

Route

Single Oral Dose

(1.25 mg/kg bw)
Male 24 hours 90% Urine & Feces

Single Oral Dose

(1.25 mg/kg bw)
Female 24 hours 93% Urine & Feces

14-Day Oral

Dose (1.25

mg/kg bw/day) +

Single Oral Dose

Male 24 hours 94% Urine & Feces

14-Day Oral

Dose (1.25

mg/kg bw/day) +

Single Oral Dose

Female 24 hours 84% Urine & Feces

Single Oral Dose

(20 mg/kg bw)
Male 24 hours 90% Urine & Feces

Single Oral Dose

(20 mg/kg bw)
Female 24 hours 89% Urine & Feces

Single Oral Dose

(20 mg/kg bw)
Male & Female 96 hours ~90%

Urine & Feces

(approx. equal)

Single

Intravenous

Dose (1.25

mg/kg bw)

Male & Female 24 hours 84% Urine & Feces

Single

Intravenous

Dose (1.25

mg/kg bw)

Male & Female 96 hours 89% Urine & Feces

Source:[1][2]
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Experimental Protocols
The ADME studies of Imazalil in rats have employed standardized methodologies to ensure

the reliability and reproducibility of the findings.

Animal Model and Administration
Species: Wistar rats[1][2]

Sex: Both male and female rats were used in the studies[1][2].

Test Substance: Radiolabeled Imazalil ([³H]-Imazalil sulfate or [¹⁴C]-Imazalil) was used to

trace the compound and its metabolites[1][2][3].

Administration: The primary route of administration was oral gavage. Intravenous

administration was also used as a comparator to assess bioavailability[1][2]. Doses ranged

from 1.25 mg/kg bw to 20 mg/kg bw[1][2].

Sample Collection and Analysis
Excreta: Urine and feces were collected at various time intervals, typically up to 96 hours

post-dosing[1][2][3].

Tissues: At the end of the study period, animals were euthanized, and various tissues,

including the liver, lungs, and kidneys, were collected for residue analysis[1][3].

Analysis: Radioactivity in the collected samples was quantified to determine the extent of

absorption and the routes and rates of excretion. Metabolite profiling was conducted using

techniques to separate and identify the chemical structures of the biotransformation

products.
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Caption: Experimental workflow for a typical Imazalil ADME study in rats.
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Summary of ADME Process
The overall pharmacokinetic process of Imazalil in rats can be summarized as a rapid and

efficient absorption from the gut, followed by distribution to tissues, extensive metabolism

primarily in the liver, and subsequent rapid excretion of the metabolites in both urine and feces.
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Caption: Logical flow of the ADME process for Imazalil in rats.
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To cite this document: BenchChem. [The Pharmacokinetic Profile of Imazalil in Rats: A
Comprehensive Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587083#absorption-distribution-metabolism-and-
excretion-of-imazalil-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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